molecular formula C32H31N5O4 B6291158 Fmoc-beta-azido-aib-oh bha oh CAS No. 1926163-90-7

Fmoc-beta-azido-aib-oh bha oh

Cat. No.: B6291158
CAS No.: 1926163-90-7
M. Wt: 549.6 g/mol
InChI Key: BYFFMAXTTQMCNP-FYZYNONXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-beta-azido-aib-oh bha oh: is a compound used primarily in peptide synthesis. It is a derivative of amino acids, specifically designed for use in solid-phase peptide synthesis (SPPS). The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an azido group, and a beta-amino isobutyric acid (Aib) moiety. The Fmoc group is commonly used to protect the amine group during peptide synthesis, while the azido group allows for further functionalization through click chemistry reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-beta-azido-aib-oh bha oh involves several steps. One common method includes the protection of the amine group with the Fmoc group, followed by the introduction of the azido group. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The azido group is typically introduced by reacting the Fmoc-protected amine with sodium azide in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The compound is often produced in bulk quantities for use in research and development .

Chemical Reactions Analysis

Types of Reactions: Fmoc-beta-azido-aib-oh bha oh undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Fmoc Protection: Fmoc-Cl or Fmoc-OSu in the presence of a base like sodium bicarbonate.

    Azido Introduction: Sodium azide in a suitable solvent like dioxane.

    Deprotection: Piperidine in N,N-dimethylformamide (DMF).

Major Products:

Scientific Research Applications

Chemistry: Fmoc-beta-azido-aib-oh bha oh is widely used in the synthesis of peptides and peptidomimetics.

Biology: In biological research, this compound is used to study protein-protein interactions and to develop peptide-based probes for imaging and diagnostic applications .

Medicine: The compound is utilized in the development of peptide-based therapeutics. Its ability to undergo click chemistry reactions makes it valuable for creating drug conjugates and targeted delivery systems .

Industry: In the industrial sector, this compound is used in the production of custom peptides for research and development purposes. It is also employed in the synthesis of peptide-based materials for various applications .

Comparison with Similar Compounds

Uniqueness: Fmoc-beta-azido-aib-oh bha oh is unique due to the presence of the Aib moiety, which imparts specific structural and electronic properties. This makes it particularly useful in the synthesis of peptides with unique conformational properties .

Properties

IUPAC Name

(2S)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid;diphenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4.C13H13N/c1-19(17(24)25,11-21-23-20)22-18(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h2-9,16H,10-11H2,1H3,(H,22,26)(H,24,25);1-10,13H,14H2/t19-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFFMAXTTQMCNP-FYZYNONXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1=CC=C(C=C1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1=CC=C(C=C1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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